molecular formula C24H42O18 B12636443 5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol

5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol

Cat. No.: B12636443
M. Wt: 618.6 g/mol
InChI Key: CNGQRRMZWAKWFW-UHFFFAOYSA-N
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Description

The compound “5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol” is a highly substituted glycoside featuring a cyclohexyl core linked to multiple oxane (pyranose) rings.

Properties

Molecular Formula

C24H42O18

Molecular Weight

618.6 g/mol

IUPAC Name

5-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol

InChI

InChI=1S/C24H42O18/c1-6-20(15(31)17(33)22(36)37-6)38-7-2-3-8(12(28)11(7)27)39-23-19(35)16(32)21(10(5-26)41-23)42-24-18(34)14(30)13(29)9(4-25)40-24/h6-36H,2-5H2,1H3

InChI Key

CNGQRRMZWAKWFW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)OC2CCC(C(C2O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and cyclization processes. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as fermentation, to produce the sugar moieties, followed by chemical synthesis to assemble the final structure. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The glycosidic linkages may also play a role in its biological effects by interacting with carbohydrate-binding proteins.

Comparison with Similar Compounds

a) 2-[[6-[3,4-Dihydroxy-2-(hydroxymethyl)-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol (CID 3320869)

  • Structural Similarities: Both compounds feature branched oxane rings with hydroxymethyl and hydroxyl substituents. CID 3320869 includes a furanose (oxolan) ring, whereas the target compound substitutes this with a cyclohexyl group.
  • Collision Cross-Section (CCS) : Predicted CCS values for CID 3320869 range from 226.8 Ų ([M-H]-) to 251.4 Ų ([M+Na-2H]-), indicating a compact but polar structure .

b) 2-[4-[5,7-Dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-2-yl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

  • Structural Differences : This compound incorporates a chromenylium (flavylium) ion, making it a cationic anthocyanin derivative. The target compound lacks aromatic systems but shares glycosidic linkages to oxane rings .
  • CCS Values : Its predicted CCS ranges from 222.7 Ų ([M-H]-) to 248.1 Ų ([M+Na-2H]-), comparable to CID 3320869 despite differences in charge .

Functional Analogues in Bioactivity

a) 6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol

  • Bioactivity : Computational studies suggest this glycoside may regulate blood glucose levels by modulating insulin signaling pathways. Its hydroxyl-rich structure enables interactions with carbohydrate-binding proteins .

b) 2-(Hydroxymethyl)-6-[5-(2-hydroxypropan-2-yl)-2-methylphenoxy]oxane-3,4,5-triol

  • Taxonomy: Classified as a phenolic glycoside, this compound diverges from the target compound by incorporating a phenolic moiety linked to a sugar. Such structures often exhibit antioxidant or antimicrobial properties .
  • Functional Contrast : The absence of aromatic groups in the target compound may limit its antioxidant capacity but enhance solubility in aqueous environments .

Comparison Table

Compound Key Structural Features Molecular Formula Predicted CCS (Ų) [M+H]+ Biological Relevance
Target Compound Cyclohexyl core, multiple oxane rings, hydroxyl groups Not reported Not available Hypothesized carbohydrate metabolism
CID 3320869 Furanose-oxane hybrid, hydroxymethyl groups C₂₇H₄₄O₂₈ 235.0 Unknown
Chromenylium-linked glycoside Flavylium ion, oxane rings C₂₇H₂₉O₁₇⁺ 228.8 Potential pigment/antioxidant
6-(Hydroxymethyl)-3-[...]oxane-2,4,5-triol Branched oxane rings C₁₉H₃₂O₁₈ Not reported Blood glucose regulation
Phenolic glycoside Phenolic moiety, single oxane ring C₂₂H₃₂O₁₀ Not reported Antioxidant candidate

Biological Activity

The compound 5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol is a complex polyphenolic structure that exhibits significant biological activity. This article aims to explore its various biological effects based on recent studies and findings.

Chemical Structure

The compound features multiple hydroxyl groups and oxane rings, which contribute to its biological properties. Its detailed chemical structure can be represented as follows:

C23H38O18\text{C}_{23}\text{H}_{38}\text{O}_{18}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity
    • The compound demonstrates strong antioxidant properties due to its polyphenolic structure. It has been shown to scavenge free radicals effectively, which can reduce oxidative stress in cells.
  • Anti-inflammatory Effects
    • Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various cell lines. This suggests potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties
    • Preliminary studies have shown that the compound exhibits antimicrobial activity against several pathogens, including Escherichia coli and Salmonella. The minimum inhibitory concentration (MIC) was found to be 62.50 µg/mL for these pathogens .
  • Gut Health Improvement
    • The compound has been linked to improved gut barrier integrity by enhancing tight junction protein expression and reducing paracellular permeability . This suggests its potential as a functional food ingredient for gut health.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionKey Findings
AntioxidantScavenging free radicalsEffective in reducing oxidative stress in vitro
Anti-inflammatoryInhibition of cytokine productionReduced levels of TNF-alpha and IL-6 in cell cultures
AntimicrobialDisruption of microbial cell membranesMIC against E. coli and Salmonella: 62.50 µg/mL
Gut HealthEnhancement of tight junctionsImproved TEER values and reduced permeability

Case Study: Antioxidant Effects

A study conducted on human intestinal epithelial cells demonstrated that treatment with the compound significantly increased catalase activity and reduced oxidative damage markers after exposure to hydrogen peroxide . This suggests a protective role against oxidative stress.

Case Study: Anti-inflammatory Mechanism

In a recent experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound was able to significantly downregulate pro-inflammatory cytokines such as IL-1β and TNF-α. The results indicated a dose-dependent response with maximum efficacy observed at concentrations above 50 µg/mL .

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